In Vivo Anti‑Inflammatory Efficacy: Clidanac vs. Indomethacin
In rat models of acute inflammation, Clidanac demonstrated anti-inflammatory activity comparable to that of indomethacin. In carrageenin‑induced paw edema, Clidanac and indomethacin exhibited equivalent inhibitory potency [1]. In mustard‑induced durable paw edema and ultraviolet erythema in guinea pigs, Clidanac showed the same or more potent activity than indomethacin [1]. However, in protecting rabbits from arachidonic acid‑induced sudden death, Clidanac was approximately 20‑fold less potent than indomethacin [1], indicating a differentiated risk–benefit profile in certain prostaglandin‑mediated pathways.
| Evidence Dimension | Anti‑inflammatory potency in multiple animal models |
|---|---|
| Target Compound Data | Equivalent to indomethacin in carrageenin edema and fracture edema; same or more potent in mustard edema and UV erythema; ~20‑fold less potent in arachidonic acid lethality protection |
| Comparator Or Baseline | Indomethacin |
| Quantified Difference | ~1:1 in acute edema models; 1:20 in arachidonic acid lethality model |
| Conditions | Rat paw edema (carrageenin, mustard, fracture); guinea pig UV erythema; rabbit arachidonic acid injection |
Why This Matters
Clidanac offers anti-inflammatory efficacy comparable to the benchmark NSAID indomethacin in several models, but with a potentially distinct toxicity profile in prostaglandin‑driven lethal responses, which may inform model selection in preclinical studies.
- [1] Fujimura H, Tsurumi K, Nozaki M, Hiramatsu Y, Tamura Y. [Anti-inflammatory property of 6-chloro-5-cyclohexyl-1-indancarboxylic acid (TAI-284) (author's transl)]. Nihon Yakurigaku Zasshi. 1977 Oct;73(7):837-49. PMID: 304435. View Source
